molecular formula C17H20N2O2 B3014997 N-[4-(diethylamino)phenyl]-2-hydroxybenzamide CAS No. 2819-60-5

N-[4-(diethylamino)phenyl]-2-hydroxybenzamide

Cat. No.: B3014997
CAS No.: 2819-60-5
M. Wt: 284.359
InChI Key: VXROYELJSRABMO-UHFFFAOYSA-N
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Description

N-[4-(diethylamino)phenyl]-2-hydroxybenzamide is an organic compound with the molecular formula C17H20N2O2 It is characterized by the presence of a diethylamino group attached to a phenyl ring, which is further connected to a hydroxybenzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(diethylamino)phenyl]-2-hydroxybenzamide typically involves the reaction of 4-(diethylamino)aniline with 2-hydroxybenzoic acid. The reaction is carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction conditions usually include a solvent like dichloromethane and a temperature range of 0-25°C.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can lead to large-scale synthesis with high purity and minimal by-products.

Chemical Reactions Analysis

Types of Reactions

N-[4-(diethylamino)phenyl]-2-hydroxybenzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride, resulting in the formation of amine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the diethylamino group, using reagents like alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Amine derivatives.

    Substitution: Alkylated products.

Scientific Research Applications

N-[4-(diethylamino)phenyl]-2-hydroxybenzamide has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of various organic compounds and polymers.

    Biology: Investigated for its potential as a fluorescent probe in biological imaging.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials with specific electronic and optical properties.

Mechanism of Action

The mechanism of action of N-[4-(diethylamino)phenyl]-2-hydroxybenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The diethylamino group enhances the compound’s ability to penetrate cell membranes, allowing it to reach intracellular targets. The hydroxybenzamide moiety can form hydrogen bonds with active sites, leading to inhibition or activation of biological pathways.

Comparison with Similar Compounds

Similar Compounds

  • N-[4-(diethylamino)phenyl]-N’-phenylurea
  • 4-(diethylamino)phenyl)(4-hydroxyphenyl)methanone
  • N-(3-trimethylammoniumpropyl)-4-(6-(4-(diethylamino)phenyl)hexatrienyl)pyridinium dibromide

Uniqueness

N-[4-(diethylamino)phenyl]-2-hydroxybenzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

N-[4-(diethylamino)phenyl]-2-hydroxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O2/c1-3-19(4-2)14-11-9-13(10-12-14)18-17(21)15-7-5-6-8-16(15)20/h5-12,20H,3-4H2,1-2H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXROYELJSRABMO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C1=CC=C(C=C1)NC(=O)C2=CC=CC=C2O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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